
2-acetamido-N-benzyl-3-hydroxypropanamide
概述
描述
2-acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula C12H16N2O3. It is an analog of a Chinese kinase inhibitor and has shown potential anticancer properties by inducing apoptosis in human cancer cells .
作用机制
Target of Action
The primary target of 2-acetamido-N-benzyl-3-hydroxypropanamide is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell growth and division .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the phosphorylated proteins .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and division . The disruption of these pathways can lead to downstream effects such as the induction of apoptosis, or programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in human cancer cells . By inhibiting protein kinases and disrupting cell growth and division pathways, the compound triggers programmed cell death, reducing the number of cancer cells .
生化分析
Biochemical Properties
2-Acetamido-N-benzyl-3-hydroxypropanamide has been shown to interact with protein kinases in human cancer cells . These interactions lead to the inhibition of the activity of these kinases, which are involved in cell growth and division .
Cellular Effects
The compound exerts its effects on various types of cells, particularly human cancer cells . This compound induces apoptosis in these cells by inhibiting the activity of protein kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to protein kinases, inhibiting their activity . This leads to changes in gene expression and ultimately induces apoptosis in human cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the reaction of a precursor compound with acetic anhydride in a suitable solvent . The precursor compound, typically (2R)-2-amino-N-benzyl-3-methoxypropanamide, is acetylated using acetic anhydride in the presence of a base and solvent to isolate the crude compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves chemical synthesis using standard organic chemistry techniques and purification processes to obtain the desired compound.
化学反应分析
Types of Reactions
2-acetamido-N-benzyl-3-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, bases, and solvents such as methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of the precursor compound results in the formation of this compound .
科学研究应用
2-acetamido-N-benzyl-3-hydroxypropanamide has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity in the synthesis of related compounds.
Biology: Studied for its potential anticancer properties by inducing apoptosis in human cancer cells.
Medicine: Investigated as a related compound to lacosamide, which is used to treat epilepsy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
相似化合物的比较
Similar Compounds
2-amino-N-benzyl-3-methoxypropanamide: A precursor compound used in the synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide.
Lacosamide: A medication used to treat epilepsy, related to this compound.
2-acetylamino-N-benzyl-3-methoxypropanamide: Another related compound used in the synthesis of lacosamide.
Uniqueness
This compound is unique due to its potential anticancer properties and its role as a related compound to lacosamide. Its ability to induce apoptosis in human cancer cells by inhibiting protein kinases sets it apart from other similar compounds .
属性
IUPAC Name |
2-acetamido-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

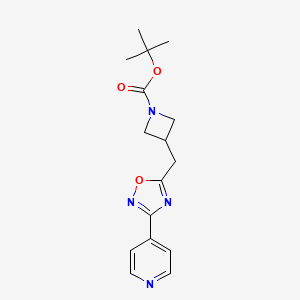
![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)

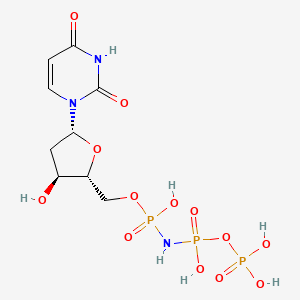
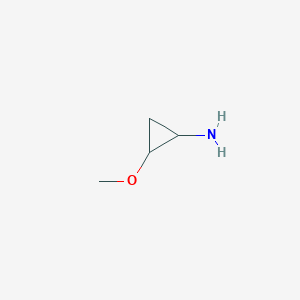
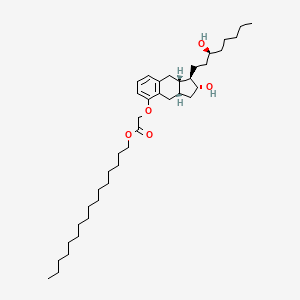
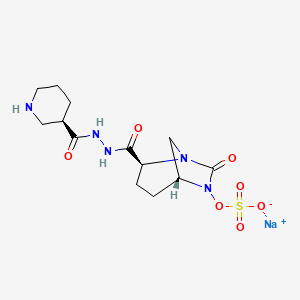

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)
![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)
![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
